molecular formula C19H14FN3O3 B3125061 3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 321432-33-1

3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B3125061
CAS No.: 321432-33-1
M. Wt: 351.3 g/mol
InChI Key: LZTYSYXIXUIICB-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H14FN3O3 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel method for synthesizing pyrimidine derivatives, including structures similar to the compound , has been developed. These methods emphasize the versatility of pyrimidine as a core structure for developing biologically active molecules. For instance, Mahmoud et al. (2011) detailed the synthesis of various pyrimidine derivatives and explored their potential applications, although no significant antiviral activity was found in their study (Mahmoud et al., 2011). Similarly, Goudarziafshar et al. (2021) presented a one-pot, three-component synthesis method that employs novel catalysts, demonstrating the compound's chemical flexibility and potential for creating diverse molecular structures (Goudarziafshar et al., 2021).

Biological Activity and Applications

Research into the biological activity of pyrimidine derivatives has shown promising results across various studies. For example, Ivashchenko et al. (2019) discovered a derivative with potent inhibitory activity against the Hepatitis B virus, showcasing the potential therapeutic applications of these compounds in viral infections (Ivashchenko et al., 2019). Furthermore, El-Dydamony et al. (2022) developed a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives that showed significant cytotoxic activity against certain cancer cell lines, indicating their potential as anticancer agents (El-Dydamony et al., 2022).

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c1-26-17-8-6-16(7-9-17)22-12-14(10-21)18(24)23(19(22)25)11-13-2-4-15(20)5-3-13/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTYSYXIXUIICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113508
Record name 3-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321432-33-1
Record name 3-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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3-(4-Fluorobenzyl)-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

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